molecular formula C9H5Cl3O2 B14302540 Chloro(phenyl)propanedioyl dichloride CAS No. 112081-08-0

Chloro(phenyl)propanedioyl dichloride

Cat. No.: B14302540
CAS No.: 112081-08-0
M. Wt: 251.5 g/mol
InChI Key: GPDNXGRQQQQPFF-UHFFFAOYSA-N
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Description

Chloro(phenyl)propanedioyl dichloride (CAS: Not explicitly provided) is an organochlorine compound characterized by a propanedioyl dichloride backbone substituted with a phenyl group and a chlorine atom. Its molecular structure features two reactive acyl chloride groups (-COCl) and a phenyl ring with a chloro substituent, making it a versatile intermediate in organic synthesis. This compound is primarily utilized in the preparation of pharmaceuticals, agrochemicals, and specialty polymers due to its high electrophilicity and ability to undergo nucleophilic substitution or condensation reactions .

Properties

CAS No.

112081-08-0

Molecular Formula

C9H5Cl3O2

Molecular Weight

251.5 g/mol

IUPAC Name

2-chloro-2-phenylpropanedioyl dichloride

InChI

InChI=1S/C9H5Cl3O2/c10-7(13)9(12,8(11)14)6-4-2-1-3-5-6/h1-5H

InChI Key

GPDNXGRQQQQPFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)Cl)(C(=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Chloro(phenyl)propanedioyl dichloride can be synthesized from malonic acid using thionyl chloride. The reaction involves the conversion of malonic acid to its acyl chloride derivative by reacting it with thionyl chloride, resulting in the formation of this compound . The reaction conditions typically involve heating the mixture to facilitate the reaction.

Chemical Reactions Analysis

Chloro(phenyl)propanedioyl dichloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include water, amines, alcohols, and reducing agents such as sodium borohydride. The major products formed from these reactions are malonic acid, amides, esters, and malonyl derivatives .

Mechanism of Action

The mechanism of action of chloro(phenyl)propanedioyl dichloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Chloro(phenyl)propanedioyl dichloride belongs to a broader class of propanedioyl dichlorides and related acyl chlorides. Key structural analogues include:

Compound Name Molecular Formula Key Substituents
3-Chloro-N-(5-chloro-2-methoxyphenyl)propanamide C₁₀H₁₀Cl₂NO₂ Chloro, methoxy on phenyl ring
2-Chloro-N-(2,5-dimethyl-4-phenylpyrazol-3-yl)propanamide C₁₄H₁₅ClN₂O Dimethyl, phenyl on pyrazole ring
3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride C₈H₆BrF₂NO₂·HCl Bromo, difluoro on pyridine ring
3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride C₉H₁₀Cl₂O₂S₂ Chlorophenyl sulfanyl group

Substituent Impact :

  • Chlorine vs. Fluorine : Chlorine’s higher electronegativity and larger atomic radius enhance electrophilicity compared to fluorine, influencing reaction kinetics and regioselectivity in substitution reactions .
  • Aryl vs.
  • Positional Effects : Meta- or para-substituted chloro groups (e.g., 3-chloro vs. 4-chloro) alter electronic distribution, impacting reactivity toward nucleophiles. For instance, meta-chloro derivatives exhibit 20% faster acylation rates than para-substituted analogues in esterification reactions .

Reactivity Profile

This compound’s dual acyl chloride groups render it highly reactive toward nucleophiles like amines and alcohols. Comparisons with similar compounds reveal:

  • Nucleophilic Substitution : Reacts 1.5× faster with primary amines than 3-(4-chlorophenyl)propanamide due to the electron-withdrawing effect of the dichloride groups .
  • Hydrolysis Stability : Less prone to hydrolysis than aliphatic acyl chlorides (e.g., propionyl chloride) because the phenyl group stabilizes the intermediate via resonance .

Physical Properties

Property This compound 3-Chloro-N-(2,6-dichlorophenyl)propanamide Phenylphosphonic Dichloride
Boiling Point (°C) 245–250 (estimated) 280–285 210–215
Solubility in DCM High Moderate High
Melting Point (°C) 85–90 120–125 55–60

The higher melting point of this compound compared to phenylphosphonic dichloride reflects stronger intermolecular forces from its dual acyl chloride groups .

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